molecular formula C14H12BrNO3 B6332921 6-(4-Bromo-3-methyl-phenoxy)-nicotinic acid methyl ester CAS No. 926295-14-9

6-(4-Bromo-3-methyl-phenoxy)-nicotinic acid methyl ester

Cat. No.: B6332921
CAS No.: 926295-14-9
M. Wt: 322.15 g/mol
InChI Key: UGPFENHSUKHNGX-UHFFFAOYSA-N
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Description

6-(4-Bromo-3-methyl-phenoxy)-nicotinic acid methyl ester is an organic compound that belongs to the class of nicotinic acid derivatives This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenoxy ring, which is further connected to a nicotinic acid methyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromo-3-methyl-phenoxy)-nicotinic acid methyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Methylation: The methyl group is introduced via a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Esterification: The final step involves the esterification of nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromo-3-methyl-phenoxy)-nicotinic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenoxy ring.

    Reduction: Alcohol derivatives of the nicotinic acid ester.

    Substitution: Substituted phenoxy derivatives with various functional groups.

Scientific Research Applications

6-(4-Bromo-3-methyl-phenoxy)-nicotinic acid methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(4-Bromo-3-methyl-phenoxy)-nicotinic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Bromo-3-methyl-phenoxy)-nicotinic acid
  • 6-(4-Bromo-3-methyl-phenoxy)-nicotinic acid ethyl ester
  • 6-(4-Bromo-3-methyl-phenoxy)-nicotinic acid propyl ester

Uniqueness

6-(4-Bromo-3-methyl-phenoxy)-nicotinic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, the methyl ester variant may exhibit different solubility, reactivity, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 6-(4-bromo-3-methylphenoxy)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO3/c1-9-7-11(4-5-12(9)15)19-13-6-3-10(8-16-13)14(17)18-2/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPFENHSUKHNGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=NC=C(C=C2)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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